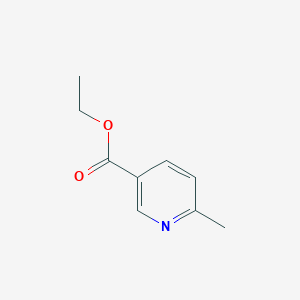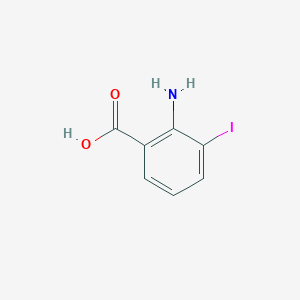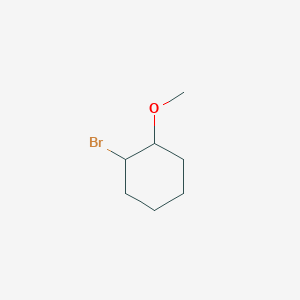![molecular formula C9H15NO B1267835 9-Azabicyclo[6.2.0]decan-10-one CAS No. 4946-36-5](/img/structure/B1267835.png)
9-Azabicyclo[6.2.0]decan-10-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9-Azabicyclo[6.2.0]decan-10-one and related compounds often involves intricate strategies to construct the bicyclic framework. For example, Forró et al. (2001) detailed the preparation of (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, showcasing the role of enantioselective processes in achieving the desired stereochemistry (Forró, Árva, & Fülöp, 2001).
Molecular Structure Analysis
The molecular structure of 9-Azabicyclo[6.2.0]decan-10-one derivatives has been extensively studied, providing insights into their conformational dynamics. Studies utilizing NMR and X-ray crystallography have revealed detailed conformational preferences and structural characteristics of these molecules. For instance, conformational studies on acyl derivatives of azabicyclo compounds have elucidated the preferred chair-boat conformations and the impact of substitutions on these structures (Lorente, Iriepa, & Gálvez, 1990).
Chemical Reactions and Properties
The chemical behavior of 9-Azabicyclo[6.2.0]decan-10-one encompasses a range of reactions, including tautomerism and transannular cyclization. Smith et al. (1994) explored the synthesis and tautomerism of related azabicyclo compounds, highlighting the tautomeric equilibrium with 4-aminocyclooctanones (Smith, Justice, & Malpass, 1994). Such reactions are pivotal for understanding the chemical versatility and reactivity of these molecules.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
9-Azabicyclo[6.2.0]decan-10-one has been utilized in the enantioselective synthesis of complex molecules. Forró, Árva, and Fülöp (2001) demonstrated its use in the synthesis of anatoxin-a, a potent neurotoxin. They achieved high enantioselectivity using lipase-catalyzed asymmetric acylation, showcasing its potential in creating enantiomerically enriched compounds (Forró, Árva, & Fülöp, 2001).
Tautomerism and Synthesis of Bicyclic Amino-Alcohols
Smith, Justice, and Malpass (1994) explored the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. Their research highlights the compound's ability to exist in tautomeric equilibrium, a property significant in the design of molecular systems with specific chemical properties (Smith, Justice, & Malpass, 1994).
Spasmolytic Activity Studies
Razdan et al. (1987) investigated the spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and related compounds. This study reveals the potential of 9-Azabicyclo[6.2.0]decan-10-one derivatives in medical applications, particularly in addressing muscle spasms (Razdan et al., 1987).
Conformational Studies for Drug Design
Arias, Gálvez, and Rico (1990) conducted a conformational study of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-OL. Such studies are crucial in understanding the structural aspects of azabicyclo compounds, informing the design of drugs and biologically active molecules (Arias, Gálvez, & Rico, 1990).
Antimicrobial Studies
Umamatheswari and Kabilan (2011) synthesized and tested 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones for antimicrobial activity. Their research indicates the compound's potential in developing new antimicrobial agents (Umamatheswari & Kabilan, 2011).
Peptidomimetic Synthesis
Xi, Du, Zhang, and Sun (2020) explored the synthesis of azabicyclo[4,3,0]nonanone and azabicyclo[5,3,0]decanone amino acids derivatives, important in the development of constrained dipeptide mimetics. These compounds are significant in the study of protein interactions and drug design (Xi, Du, Zhang, & Sun, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
9-azabicyclo[6.2.0]decan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLUTQKGLCRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307715 | |
| Record name | 9-Azabicyclo[6.2.0]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[6.2.0]decan-10-one | |
CAS RN |
4946-36-5 | |
| Record name | NSC194649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Azabicyclo[6.2.0]decan-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)












